molecular formula C9H9BrF2O B3108887 1-(3-Bromopropoxy)-2,4-difluorobenzene CAS No. 169286-55-9

1-(3-Bromopropoxy)-2,4-difluorobenzene

Cat. No.: B3108887
CAS No.: 169286-55-9
M. Wt: 251.07 g/mol
InChI Key: AKNKHQCSQOOERR-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-2,4-difluorobenzene (molecular formula: C₉H₈BrF₂O) is a halogenated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 2- and 4-positions and a 3-bromopropoxy group at the 1-position. The bromopropoxy chain introduces reactivity for further functionalization, while the fluorine substituents modulate electronic properties, enhancing stability and influencing regioselectivity in reactions.

Properties

IUPAC Name

1-(3-bromopropoxy)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNKHQCSQOOERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropoxy)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2,4-Difluorophenol+1,3-DibromopropaneK2CO3,DMF1-(3-Bromopropoxy)-2,4-difluorobenzene\text{2,4-Difluorophenol} + \text{1,3-Dibromopropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-(3-Bromopropoxy)-2,4-difluorobenzene} 2,4-Difluorophenol+1,3-DibromopropaneK2​CO3​,DMF​1-(3-Bromopropoxy)-2,4-difluorobenzene

Industrial Production Methods

Industrial production methods for 1-(3-Bromopropoxy)-2,4-difluorobenzene are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropoxy)-2,4-difluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-(3-Propoxy)-2,4-difluorobenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is 1-(3-Propoxy)-2,4-difluorobenzene.

Scientific Research Applications

1-(3-Bromopropoxy)-2,4-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-2,4-difluorobenzene depends on its chemical reactivity and the nature of its interactions with biological targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring. The molecular targets and pathways involved in its biological activities are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkoxy Chain Differences

1-(3-Bromopropoxy)-2,4-Dichlorobenzene (CAS 6954-78-5)
  • Molecular Formula : C₉H₉BrCl₂O
  • Key Differences : Replaces fluorine atoms with chlorine at the 2- and 4-positions.
  • Impact: Electron Withdrawal: Chlorine is less electronegative than fluorine but has a larger atomic radius, leading to weaker inductive electron withdrawal but stronger resonance effects. Boiling Point: 170–174°C at 12 mmHg (dichloro derivative) vs. unlisted for the difluoro analog. Reactivity: Chlorine’s lower electronegativity may make the dichloro derivative more reactive in nucleophilic aromatic substitution compared to the difluoro compound .
1-[(2-Bromoethyl)sulfanyl]-2,4-Difluorobenzene (CAS 1097824-30-0)
  • Molecular Formula : C₈H₇BrF₂S
  • Key Differences : Replaces the oxygen atom in the alkoxy chain with sulfur and shortens the chain to two carbons.
  • Stability: Sulfur’s larger size and lower electronegativity may increase susceptibility to oxidation compared to the ether analog .

Functional Group Variations

1-(2-Aminopropoxy)-2,4-Difluorobenzene (CAS 953751-83-2)
  • Key Differences : Replaces the bromine atom in the propoxy chain with an amine group (–NH₂).
  • Impact :
    • Basicity : The amine group introduces basicity and hydrogen-bonding capability, altering solubility and reactivity in acidic environments.
    • Applications : Likely used as a building block for drug candidates targeting amine-sensitive biological pathways .
1-(1-Chloromethylvinyl)-2,4-Difluorobenzene
  • Key Differences : Replaces the bromopropoxy group with a chloromethylvinyl moiety.
  • Impact :
    • Reactivity : The vinyl group enables polymerization or addition reactions, diverging from the bromopropoxy compound’s substitution chemistry.
    • Synthesis : Prepared via a distinct route involving 3-chloro-1,2-propanediol and 1,3-difluorobenzene under catalytic conditions .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Halogen Substituents Key Functional Group Boiling Point (°C)
1-(3-Bromopropoxy)-2,4-difluorobenzene C₉H₈BrF₂O 267.06 2 F, 1 Br Bromopropoxy Not reported
1-(3-Bromopropoxy)-2,4-dichlorobenzene C₉H₉BrCl₂O 292.98 2 Cl, 1 Br Bromopropoxy 170–174 (12 mmHg)
1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene C₈H₇BrF₂S 253.11 2 F, 1 Br Bromoethylthio Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromopropoxy)-2,4-difluorobenzene
Reactant of Route 2
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1-(3-Bromopropoxy)-2,4-difluorobenzene

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